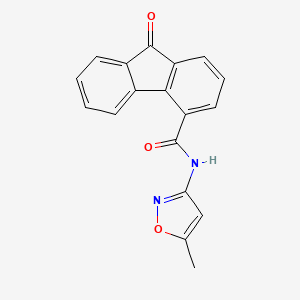
N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide (NMOF-4) is a novel compound with potential applications in scientific research. It is a synthetic compound that can be synthesized using a variety of methods and has been studied for its biochemical, physiological, and pharmacological effects. NMOF-4 has been found to have multiple effects on cells, including modulating the activity of enzymes, receptors, and transporters.
Applications De Recherche Scientifique
N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide has been studied for its potential applications in scientific research. It has been found to have multiple effects on cells, including modulating the activity of enzymes, receptors, and transporters. N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide has also been studied for its potential to modulate the immune system, as well as its potential to act as an anti-inflammatory agent. Additionally, N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide has been studied for its potential to act as an anticancer agent.
Mécanisme D'action
The exact mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide is not yet fully understood. However, it is believed that N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide binds to certain proteins in the cell, such as enzymes and receptors, and modulates their activity. Additionally, N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide has been found to interact with certain cell signaling pathways, which could explain its effects on the immune system and inflammation.
Biochemical and Physiological Effects
N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide has been found to have multiple biochemical and physiological effects. It has been found to modulate the activity of enzymes, receptors, and transporters in the cell. Additionally, N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide has been found to modulate the immune system and act as an anti-inflammatory agent. It has also been found to act as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects on cells are well-studied. Additionally, N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide is relatively stable and can be stored at room temperature. However, there are some limitations to its use in lab experiments. For example, N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide is a synthetic compound, so its effects may not be the same as those of natural compounds. Additionally, its effects on cells may vary depending on the cell type and the concentration of N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide used.
Orientations Futures
There are several potential future directions for N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide. One potential direction is to further study its effects on cells and its potential to act as an anticancer agent. Additionally, N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide could be studied for its potential to modulate the immune system and act as an anti-inflammatory agent. Additionally, N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide could be studied for its potential to act as a neuroprotective agent. Finally, N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide could be studied for its potential to act as a metabolic modulator.
Méthodes De Synthèse
N-(5-methyl-1,2-oxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide can be synthesized using a variety of methods, including chemical synthesis and biological synthesis. Chemical synthesis typically involves the use of a reactant and a reagent, such as an acid or base, to form the desired compound. Biological synthesis typically involves the use of enzymes and other proteins to catalyze the formation of the desired compound.
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-9-oxofluorene-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c1-10-9-15(20-23-10)19-18(22)14-8-4-7-13-16(14)11-5-2-3-6-12(11)17(13)21/h2-9H,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPFISUZJCGRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)-9-oxo-9H-fluorene-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B6564268.png)
![N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B6564276.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide](/img/structure/B6564284.png)
![N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide](/img/structure/B6564301.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzenesulfonamide](/img/structure/B6564306.png)
![2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6564307.png)
![2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6564309.png)
![2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6564311.png)
![methyl 4-[2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamido]benzoate](/img/structure/B6564318.png)
![1-[({4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}carbamoyl)methyl]piperidine-4-carboxamide](/img/structure/B6564324.png)
![N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6564330.png)
![5-methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B6564339.png)
![N-{5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl}thiophene-2-carboxamide](/img/structure/B6564349.png)
![5-methyl-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B6564359.png)